molecular formula C15H15ClN2O4S B2681107 2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-34-2

2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2681107
CAS No.: 338396-34-2
M. Wt: 354.81
InChI Key: XQDLVFDXVQAHME-UHFFFAOYSA-N
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Description

2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with a complex structure that includes a chlorinated aniline group, a carbonyl group, and a sulfamate group

Scientific Research Applications

2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has several applications in scientific research:

Preparation Methods

The synthesis of 2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the reaction of 2-chloroaniline with a carbonyl-containing compound under specific conditions. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The chlorinated aniline group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Mechanism of Action

The mechanism of action of 2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use .

Comparison with Similar Compounds

Similar compounds to 2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate include other chlorinated aniline derivatives and sulfamate-containing compounds. These similar compounds may share some chemical properties but differ in their specific reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-10-6-3-7-11(14)15(19)17-13-9-5-4-8-12(13)16/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDLVFDXVQAHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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